molecular formula C12H13BN2O2 B7952446 [4-(2,5-Dimethylphenyl)pyrimidin-5-yl]boronic acid

[4-(2,5-Dimethylphenyl)pyrimidin-5-yl]boronic acid

Cat. No.: B7952446
M. Wt: 228.06 g/mol
InChI Key: OWRNGAWWIMHOKU-UHFFFAOYSA-N
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Description

[4-(2,5-Dimethylphenyl)pyrimidin-5-yl]boronic acid: is a boronic acid derivative that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group attached to a boronic acid moiety, which is further substituted with a 2,5-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,5-Dimethylphenyl)pyrimidin-5-yl]boronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a pyrimidinyl halide with a boronic acid derivative under palladium-catalyzed conditions. The reaction conditions usually require a palladium catalyst, a base (such as sodium carbonate or potassium phosphate), and a suitable solvent (like toluene or water).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : The pyrimidinyl group can be reduced to form pyrimidinyl alcohols or amines.

  • Substitution: : The boronic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and iodine.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed.

Major Products Formed

  • Oxidation: : Boronic esters or borates.

  • Reduction: : Pyrimidinyl alcohols or amines.

  • Substitution: : Substituted pyrimidinyl boronic acids or derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [4-(2,5-Dimethylphenyl)pyrimidin-5-yl]boronic acid is used as a building block for the construction of complex molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.

Biology

This compound has been explored for its biological activity, including its potential as an inhibitor of certain enzymes or receptors. Its boronic acid moiety can interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. It may be used in the design of new drugs for treating various diseases, such as cancer or inflammatory conditions.

Industry

In the chemical industry, this compound is used as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which [4-(2,5-Dimethylphenyl)pyrimidin-5-yl]boronic acid exerts its effects depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid: : A simpler boronic acid without the pyrimidinyl group.

  • Pyrimidinylboronic acid: : Similar structure but without the 2,5-dimethylphenyl group.

  • 2,5-Dimethylphenylboronic acid: : Similar structure but without the pyrimidinyl group.

Uniqueness

What sets [4-(2,5-Dimethylphenyl)pyrimidin-5-yl]boronic acid apart from these similar compounds is the combination of the pyrimidinyl group and the 2,5-dimethylphenyl group, which provides unique chemical and biological properties

Properties

IUPAC Name

[4-(2,5-dimethylphenyl)pyrimidin-5-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BN2O2/c1-8-3-4-9(2)10(5-8)12-11(13(16)17)6-14-7-15-12/h3-7,16-17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRNGAWWIMHOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN=C1C2=C(C=CC(=C2)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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